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Compound of Interest

Compound Name:
Difluoro-4-

chlorophenylacetaldehyde

Cat. No.: B8424418 Get Quote

Disclaimer: Direct experimental data for the physical and chemical properties of Difluoro-4-
chlorophenylacetaldehyde is not readily available in public literature. This guide provides an

overview based on the anticipated chemistry of its functional groups and data from structurally

analogous compounds. The information herein is intended for research and development

professionals and should be used as a theoretical reference.

Introduction
Difluoro-4-chlorophenylacetaldehyde is a halogenated aromatic aldehyde. The presence of

a difluoromethyl group (CF2) attached to the carbonyl carbon is expected to significantly

influence its chemical reactivity and potential biological activity compared to its non-fluorinated

counterpart, 4-chlorophenylacetaldehyde. The electron-withdrawing nature of the two fluorine

atoms can enhance the electrophilicity of the aldehyde group and affect the stability of reaction

intermediates. This guide explores the predicted properties, potential synthesis, and expected

reactivity of this compound.

Predicted Physicochemical Properties
While experimental data is unavailable, the following table summarizes the known properties of

structurally similar compounds to provide a comparative context.

Table 1: Physicochemical Properties of Analogous Compounds
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Property
2-(4-
chlorophenyl)aceta
ldehyde

2-(2-
chlorophenyl)aceta
ldehyde

Difluoroacetaldehy
de

CAS Number 4251-65-4[1][2][3][4] 4251-63-2[5] 430-69-3[6]

Molecular Formula C₈H₇ClO[2][4] C₈H₇ClO[5] C₂H₂F₂O[6]

Molecular Weight 154.59 g/mol [2] 154.59 g/mol [5] 80.03 g/mol [6]

Appearance
White to light yellow

semi-solid[4]
- -

Purity ≥ 95% (NMR)[4] - -

Storage Conditions Store at ≤ -4 °C[4] - -

Potential Synthesis
A plausible synthetic route to Difluoro-4-chlorophenylacetaldehyde can be conceptualized

based on modern fluorination and cross-coupling methodologies. One potential pathway

involves the palladium-catalyzed α-arylation of a difluoroacetamide derivative, followed by

reduction.

Conceptual Synthetic Workflow
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Step 1: Arylation

Step 2: Reduction

4-Chlorobromobenzene

α-(4-chlorophenyl)-α,α-difluoroacetamide

N,N-dialkyl-2,2-difluoro-2-(trimethylsilyl)acetamide
Palladium Catalyst

(e.g., [Pd(cinnamyl)Cl]₂)
Ligand

(e.g., P(t-Bu)₂Cy)
Base

(e.g., LiO-t-Bu)

Difluoro-4-chlorophenylacetaldehyde

Reducing Agent
(e.g., DIBAL-H)

Click to download full resolution via product page

Caption: Conceptual workflow for the synthesis of Difluoro-4-chlorophenylacetaldehyde.

Experimental Protocol (Hypothetical)
Step 1: Synthesis of α-(4-chlorophenyl)-α,α-difluoroacetamide

This step is adapted from a general procedure for the Pd-catalyzed α-arylation of α,α-

difluoroacetamides.[7]

To a flame-dried reaction vessel under an inert atmosphere, add the palladium catalyst (e.g.,

2 mol %), a suitable phosphine ligand, and a base.

Add the N,N-dialkyl-2,2-difluoro-2-(trimethylsilyl)acetamide and 4-chlorobromobenzene.

Add an appropriate anhydrous solvent (e.g., toluene).

Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the

reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

Upon completion, cool the reaction mixture to room temperature.
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Perform an aqueous workup, followed by extraction with an organic solvent.

Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄), filter, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield the α-(4-

chlorophenyl)-α,α-difluoroacetamide.

Step 2: Reduction to Difluoro-4-chlorophenylacetaldehyde

This step involves the partial reduction of the amide to the corresponding aldehyde.

Dissolve the α-(4-chlorophenyl)-α,α-difluoroacetamide in an anhydrous aprotic solvent (e.g.,

dichloromethane or toluene) and cool to a low temperature (e.g., -78 °C) under an inert

atmosphere.

Slowly add a solution of a suitable reducing agent, such as diisobutylaluminium hydride

(DIBAL-H), to the reaction mixture.

Stir the reaction at low temperature for a specified period, monitoring the conversion of the

starting material.

Quench the reaction by the slow addition of a suitable reagent (e.g., methanol or Rochelle's

salt solution).

Allow the mixture to warm to room temperature and perform an aqueous workup.

Extract the product with an organic solvent.

Dry the combined organic layers, filter, and concentrate under reduced pressure.

Purify the resulting crude aldehyde, potentially via column chromatography, to obtain

Difluoro-4-chlorophenylacetaldehyde.

Chemical Reactivity
The reactivity of Difluoro-4-chlorophenylacetaldehyde is dictated by the interplay between

the aldehyde functional group and the α,α-difluoro-α-aryl moiety.
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Reactivity of the Aldehyde Group
The aldehyde group is expected to undergo typical reactions such as:

Oxidation: Conversion to the corresponding carboxylic acid (2,2-difluoro-2-(4-

chlorophenyl)acetic acid).

Reduction: Formation of the corresponding primary alcohol (2,2-difluoro-2-(4-

chlorophenyl)ethanol).

Nucleophilic Addition: Reactions with various nucleophiles (e.g., Grignard reagents,

organolithium compounds, cyanide) at the carbonyl carbon. The geminal fluorine atoms are

expected to enhance the electrophilicity of the carbonyl carbon, potentially increasing the

rate of nucleophilic attack.

Reductive Amination: Conversion to the corresponding amine in the presence of ammonia or

a primary/secondary amine and a reducing agent.

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

Influence of the Difluoromethyl Group
The α,α-difluoromethyl group is a key structural feature.

Metabolic Stability: The C-F bond is significantly stronger than the C-H bond. Therefore, the

difluoromethyl group at the benzylic position is expected to be more resistant to metabolic

oxidation compared to a methylene or methyl group. This is a desirable property in drug

design.[7]

Electronic Effects: The strong electron-withdrawing nature of the fluorine atoms can influence

the acidity of the aldehydic proton and the overall electronic properties of the molecule.

Logical Relationship of Reactivity
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Difluoro-4-chlorophenylacetaldehyde
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2,2-difluoro-2-(4-chlorophenyl)acetic acid 2,2-difluoro-2-(4-chlorophenyl)ethanol Nucleophilic Adduct 2,2-difluoro-2-(4-chlorophenyl)ethylamine
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Caption: Predicted chemical transformations of Difluoro-4-chlorophenylacetaldehyde.

Potential Applications in Drug Discovery
Molecules containing an α,α-difluorobenzyl unit are of significant interest in medicinal

chemistry. The introduction of gem-difluoro groups at a metabolically labile benzylic position

can enhance the metabolic stability of drug candidates.[7] Therefore, Difluoro-4-
chlorophenylacetaldehyde could serve as a valuable building block for the synthesis of novel

therapeutic agents with improved pharmacokinetic profiles.

Conclusion
While direct experimental data for Difluoro-4-chlorophenylacetaldehyde remains elusive, this

technical guide provides a comprehensive theoretical framework for its properties, synthesis,

and reactivity. The unique combination of a reactive aldehyde and a metabolically robust

difluoromethyl group makes this compound a potentially valuable, yet underexplored, building

block for the pharmaceutical and agrochemical industries. Further research is warranted to

synthesize this compound and characterize its properties to unlock its full potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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